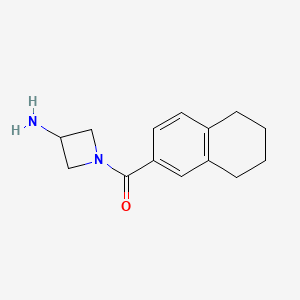

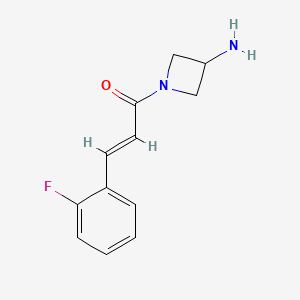

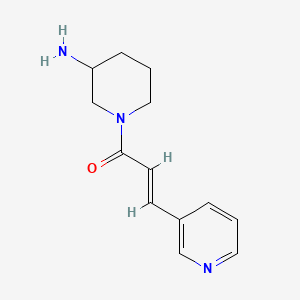

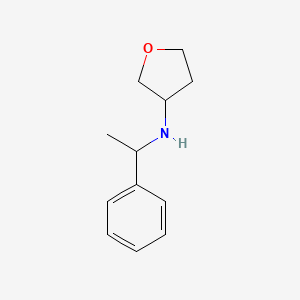

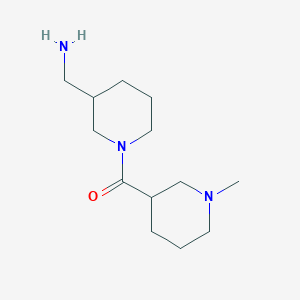

(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone

概要

説明

The compound “(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” is a small molecule with the molecular formula C13H25N3O . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of piperidone derivatives, such as “this compound”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C13H25N3O . The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have shown a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

科学的研究の応用

Spiropiperidines Synthesis

Spiropiperidines are gaining attention in drug discovery programs for exploring new areas of three-dimensional chemical space. The methodology for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, is classified into two main synthetic strategies: the formation of the spiro-ring on a preformed piperidine ring and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are predominantly synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating a potential application area for compounds like (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone in the synthesis of structurally complex and biologically active molecules (Griggs, Tape, & Clarke, 2018).

Methionine and SAM Metabolism

Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways. The research focuses on transport proteins relevant for Met absorption in the gastrointestinal tract, indicating the importance of understanding how compounds like this compound could interact with or influence these metabolic pathways. This knowledge is crucial for the development of new treatments that could regulate Met and SAM levels, potentially impacting conditions related to their metabolism (Mastrototaro, Sponder, Saremi, & Aschenbach, 2016).

CCR3 Receptor Antagonists

Chemokine receptor CCR3 is implicated in the development of allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists targeting this receptor could offer new therapeutic approaches. Research into the structure-activity relationships of small molecule CCR3 antagonists, including piperidine and piperazine derivatives, suggests potential application areas for compounds with similar structures, such as this compound, in the development of new treatments for allergic conditions (Willems & IJzerman, 2009).

CNS Acting Drugs Synthesis

Functional chemical groups play a significant role in the synthesis of Central Nervous System (CNS) acting drugs. Compounds with structures involving piperidine, among others, are highlighted for their potential CNS effects, ranging from depression to convulsion. This underscores the importance of compounds like this compound in the development of novel CNS drugs, providing a foundation for rational drug design focused on CNS disorders (Saganuwan, 2017).

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and receptors, such as tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.

Pharmacokinetics

The incorporation of certain functional groups, such as fluorine, has been found to significantly reduce the pka of similar compounds, which can have a beneficial influence on oral absorption .

Safety and Hazards

将来の方向性

The future directions for research on “(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .

特性

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-15-6-3-5-12(10-15)13(17)16-7-2-4-11(8-14)9-16/h11-12H,2-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHWLXKIAYOOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。